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molecular formula C10H16ClN B1654226 2-methyl-2-phenylpropan-1-amine hydrochloride CAS No. 21404-94-4

2-methyl-2-phenylpropan-1-amine hydrochloride

Cat. No. B1654226
M. Wt: 185.69 g/mol
InChI Key: RORCPASRNRYEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367700B2

Procedure details

4.0 ml (30 mmol) of NEt3 and 4.22 g (30 mmol) of benzoylchloride were added in succession at 0° C. to a solution of 1.86 g (10.0 mmol) of 2-methyl-2-phenylpropylamine hydrochloride in DCM (30 ml) and the mixture was stirred for 1 h at RT. It was then diluted with DCM and washed with a 10% aqueous hydrochloric acid, a saturated aqueous Na2CO3 solution and brine. The organic phase was dried over Na2SO4, filtered and concentrated to small volume under vacuum. 2.48 g (9.8 mmol, 98%) of N-(2-methyl-2-phenylpropyl)benzamide were obtained as the residue, which was reacted further with no additional purification.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[C:8](Cl)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl.[CH3:18][C:19]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([CH3:22])[CH2:20][NH2:21]>C(Cl)Cl>[CH3:22][C:19]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([CH3:18])[CH2:20][NH:21][C:8](=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
4.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
1.86 g
Type
reactant
Smiles
Cl.CC(CN)(C)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 10% aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to small volume under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CNC(C1=CC=CC=C1)=O)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.8 mmol
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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